molecular formula C20H40O4 B12977828 2-Hydroxyethyl 15-hydroxyoctadecanoate CAS No. 863485-92-1

2-Hydroxyethyl 15-hydroxyoctadecanoate

Cat. No.: B12977828
CAS No.: 863485-92-1
M. Wt: 344.5 g/mol
InChI Key: XDOCSXFXLXKRFU-UHFFFAOYSA-N
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Description

2-Hydroxyethyl 15-hydroxyoctadecanoate is a chemical compound that belongs to the class of fatty acid esters It is derived from octadecanoic acid (stearic acid) and is characterized by the presence of hydroxyl groups at the 2nd and 15th positions of the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 15-hydroxyoctadecanoate typically involves the esterification of octadecanoic acid with 2-hydroxyethanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to ensure high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 15-hydroxyoctadecanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of ethers or esters with different alkyl or acyl groups.

Scientific Research Applications

2-Hydroxyethyl 15-hydroxyoctadecanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: It serves as a model compound for studying lipid metabolism and interactions with biological membranes.

    Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: It is used in the production of surfactants, lubricants, and emulsifiers.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 15-hydroxyoctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in lipid metabolism, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyethyl 12-hydroxyoctadecanoate
  • 2-Hydroxyethyl 9-hydroxyoctadecanoate
  • 2-Hydroxyethyl 18-hydroxyoctadecanoate

Uniqueness

2-Hydroxyethyl 15-hydroxyoctadecanoate is unique due to the specific positioning of the hydroxyl groups, which imparts distinct chemical and physical properties. This unique structure can influence its reactivity, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.

Properties

CAS No.

863485-92-1

Molecular Formula

C20H40O4

Molecular Weight

344.5 g/mol

IUPAC Name

2-hydroxyethyl 15-hydroxyoctadecanoate

InChI

InChI=1S/C20H40O4/c1-2-14-19(22)15-12-10-8-6-4-3-5-7-9-11-13-16-20(23)24-18-17-21/h19,21-22H,2-18H2,1H3

InChI Key

XDOCSXFXLXKRFU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCCCCCCCCCCC(=O)OCCO)O

Related CAS

863485-92-1

Origin of Product

United States

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